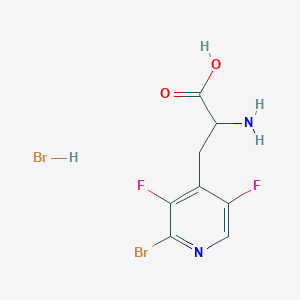
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of an oxirane (epoxide) ring attached to a quinoline moiety, which is further substituted with a methoxy group and a carbonitrile group
Métodos De Preparación
The synthesis of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile typically involves the reaction of quinoline derivatives with epichlorohydrin under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the formation of the oxirane ring and the subsequent attachment of the methoxy group to the quinoline moiety .
Análisis De Reacciones Químicas
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The epoxide ring can be hydrolyzed to form a diol in the presence of acidic or basic conditions.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound may have applications in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile is not fully understood. it is believed that the compound interacts with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes.
Comparación Con Compuestos Similares
3-(Oxiran-2-ylmethoxy)quinoline-8-carbonitrile can be compared with other quinoline derivatives, such as:
3-(Oxiran-2-ylmethoxy)quinoline: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
4-(Oxiran-2-ylmethoxy)quinoline: The position of the oxirane ring attachment may influence its chemical properties and applications.
Quinoline-8-carbonitrile: Lacks the oxirane and methoxy groups, which may result in different chemical and biological properties.
Propiedades
IUPAC Name |
3-(oxiran-2-ylmethoxy)quinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-5-10-3-1-2-9-4-11(6-15-13(9)10)16-7-12-8-17-12/h1-4,6,12H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICAIRJRVMZYRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C3C(=C2)C=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2362506.png)

![4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B2362510.png)

![2-(Benzimidazol-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2362515.png)

![Benzyl N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]carbamate](/img/structure/B2362519.png)


![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2362522.png)
